
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Overview
Description
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 886360-78-7) is a synthetic compound with potential biological activities. It belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO₃S |
Melting Point | 163–166 °C |
CAS Number | 886360-78-7 |
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that thiophene derivatives can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Antimicrobial Studies
A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Anti-inflammatory Research
Research published in pharmacological journals has highlighted the anti-inflammatory potential of thiophene derivatives. In vitro assays showed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages.
Neuroprotective Effects
A recent investigation into neuroprotective compounds found that this compound could prevent neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to its ability to enhance antioxidant defenses within the cells.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential therapeutic effects. Its structure suggests possible activity against various diseases due to the presence of the thiophene ring and the carbonyl group, which are often associated with biological activity.
Case Study: Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against bacterial strains, suggesting that this compound may possess similar capabilities .
Biochemical Research
This compound is utilized in proteomics research as a biochemical tool. It can serve as a substrate or inhibitor in enzyme assays, particularly those involving metabolic pathways where thiophene derivatives play a role.
Application Example: Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been observed with related compounds, indicating potential applications in drug discovery for conditions like cancer or metabolic disorders. For instance, compounds with similar structures were tested for their ability to inhibit enzymes linked to cell proliferation .
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methylimino-2H-thiophene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOIWXXMEFZAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377445 | |
Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-78-7 | |
Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.